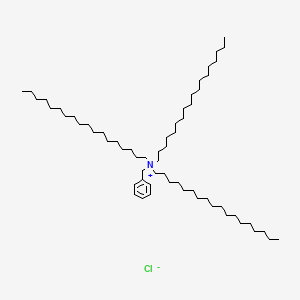
Benzyltrioctadecylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyltrioctadecylammonium chloride is a quaternary ammonium compound with the chemical formula C61H118ClN. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. The compound is characterized by its large hydrophobic tail and a positively charged ammonium head, making it effective in phase transfer catalysis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyltrioctadecylammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of trioctadecylamine with benzyl chloride in the presence of a suitable solvent such as ethanol or acetone. The reaction is carried out under reflux conditions, typically at temperatures around 80°C, for several hours. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and energy consumption, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyltrioctadecylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in phase transfer catalysis, where the compound facilitates the transfer of reactants between aqueous and organic phases.
Oxidation and Reduction: Although less common, the compound can participate in redox reactions under specific conditions.
Complex Formation: It can form complexes with various metal ions, enhancing its utility in catalysis and other applications
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides. The reactions are carried out in biphasic systems with the compound acting as a phase transfer catalyst.
Oxidation and Reduction: Require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, under controlled conditions.
Complex Formation: Involves the use of metal salts like silver nitrate or copper sulfate in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. In substitution reactions, the products are often organic compounds with modified functional groups. In oxidation and reduction reactions, the products include various oxidized or reduced species .
Wissenschaftliche Forschungsanwendungen
Benzyltrioctadecylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions that would otherwise be difficult to achieve.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Investigated for its potential use in antimicrobial formulations and as a component in pharmaceutical preparations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products
Wirkmechanismus
The mechanism of action of benzyltrioctadecylammonium chloride primarily involves its ability to act as a surfactant and phase transfer catalyst. The compound’s large hydrophobic tail interacts with organic molecules, while the positively charged ammonium head interacts with aqueous phases. This dual interaction facilitates the transfer of reactants between phases, enhancing reaction rates and yields. The molecular targets and pathways involved include the stabilization of transition states and the formation of intermediate complexes with reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyltriethylammonium chloride: Another quaternary ammonium compound with similar phase transfer catalytic properties but a shorter hydrophobic tail.
Benzyltributylammonium chloride: Similar in structure but with different alkyl groups, affecting its solubility and catalytic efficiency
Uniqueness
Benzyltrioctadecylammonium chloride is unique due to its long hydrophobic tail, which provides enhanced surfactant properties and makes it particularly effective in stabilizing emulsions and facilitating phase transfer reactions. Its large molecular size also allows for the formation of more stable complexes with various reactants, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
68213-97-8 |
|---|---|
Molekularformel |
C61H118ClN |
Molekulargewicht |
901.0 g/mol |
IUPAC-Name |
benzyl(trioctadecyl)azanium;chloride |
InChI |
InChI=1S/C61H118N.ClH/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52-57-62(60-61-55-50-49-51-56-61,58-53-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)59-54-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;/h49-51,55-56H,4-48,52-54,57-60H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GEIOGQZUWHHRLM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
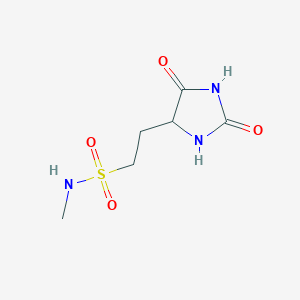
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)
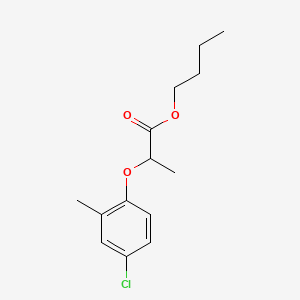
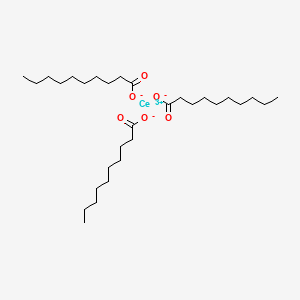
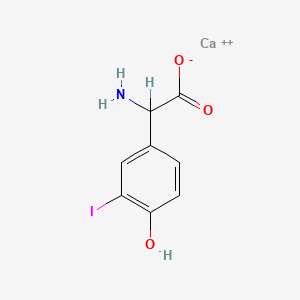
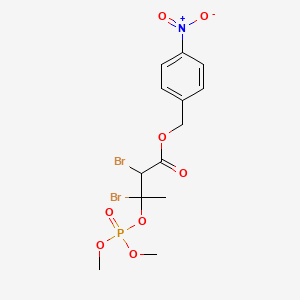
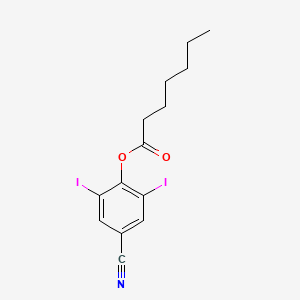

![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
